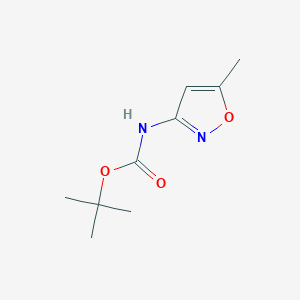

tert-Butyl (5-methylisoxazol-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (5-methylisoxazol-3-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O3 . It is used in various fields including life sciences, organic synthesis, and environmental measurement .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” consists of 9 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI code for this compound isInChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) . Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is 198.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 198.10044231 g/mol .Applications De Recherche Scientifique

Pharmaceutical Research: FLT3 Inhibitors

Isoxazole derivatives, such as tert-Butyl (5-methylisoxazol-3-yl)carbamate , have been explored for their potential in pharmaceutical applications. Specifically, novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT3 inhibitors . These compounds have shown promise in inhibiting the phosphorylation of FLT3, which is significant in the context of certain leukemias. One such compound led to complete tumor regression in the MV4-11 xenograft model .

Analgesic Development

The isoxazole ring, which is a part of the tert-Butyl (5-methylisoxazol-3-yl)carbamate structure, has been associated with analgesic properties. Research has indicated that the substitution of various groups on the isoxazole ring can impart different levels of analgesic activity, making it a valuable scaffold for developing new pain-relief medications .

Anti-inflammatory Agents

Similarly, the isoxazole nucleus has been found to possess anti-inflammatory properties. This makes tert-Butyl (5-methylisoxazol-3-yl)carbamate a potential candidate for the development of anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Anticancer Research

The structural motif of isoxazole, present in tert-Butyl (5-methylisoxazol-3-yl)carbamate , has been investigated for its anticancer activities. The ability to modulate various biological pathways makes it a compound of interest in the synthesis of new anticancer agents .

Antimicrobial Applications

Research has also highlighted the antimicrobial potential of isoxazole derivatives. This suggests that tert-Butyl (5-methylisoxazol-3-yl)carbamate could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and other pathogens .

Antiviral Research

The isoxazole ring has shown antiviral activities, which implies that derivatives like tert-Butyl (5-methylisoxazol-3-yl)carbamate could be valuable in the creation of antiviral drugs, particularly against new and emerging viral infections .

Anticonvulsant Properties

Isoxazole compounds have been studied for their anticonvulsant effects. This research avenue could lead to the development of novel treatments for epilepsy and other seizure-related disorders using tert-Butyl (5-methylisoxazol-3-yl)carbamate as a key ingredient .

Antidepressant and Immunosuppressant Potential

Lastly, the isoxazole nucleus has been associated with antidepressant and immunosuppressant activities. This opens up possibilities for tert-Butyl (5-methylisoxazol-3-yl)carbamate to be used in the synthesis of drugs aimed at treating depression and modulating immune responses .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of “tert-Butyl (5-methylisoxazol-3-yl)carbamate” is FLT3 , a type of receptor tyrosine kinase . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby slowing the progression of diseases like acute myeloid leukemia .

Biochemical Pathways

Given its target, it’s likely that it impacts pathways related to cell proliferation and survival, particularly in the context of cancer cells .

Result of Action

The result of the compound’s action is a decrease in the proliferation of cancer cells, specifically those involved in acute myeloid leukemia . This can slow the progression of the disease and potentially improve patient outcomes.

Propriétés

IUPAC Name |

tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQNLVVSJSRECT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453427 |

Source

|

| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97517-66-3 |

Source

|

| Record name | tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)